molecular formula C14H14N2O2S2 B2374221 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide CAS No. 898405-90-8

2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide

Cat. No.: B2374221
CAS No.: 898405-90-8
M. Wt: 306.4
InChI Key: SOEXXJIJAZFDQV-UHFFFAOYSA-N
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Description

2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide (CAS 886933-73-9) is a synthetic thiophene-3-carboxamide derivative intended for research use only. This compound is characterized by a molecular formula of C16H18N2O2S2 and a molecular weight of 334.46 g/mol . Thiophene-carboxamide derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. Structural analogues of this compound have demonstrated considerable potential in pharmacological research, particularly as antibacterial agents . Related tetrahydrobenzothiophene derivatives have shown potent, broad-spectrum antibacterial activity against pathogenic strains including E. coli , P. aeruginosa , Salmonella , and S. aureus , with some compounds exhibiting minimum inhibitory concentration (MIC) values in the sub-micromolar range . Furthermore, closely related 2-benzamido-N-phenylthiophene-3-carboxamide compounds have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors, showcasing significant anti-inflammatory activity in vitro. One such analogue displayed a COX-2 IC50 value of 0.29 μM and a high selectivity index, outperforming the reference drug celecoxib in selectivity . The mechanism of action for this compound class is multifaceted. In antibacterial research, certain analogues are investigated as inhibitors of MsbA, a conserved ATP-dependent flippase essential for lipopolysaccharide transport in Gram-negative bacteria, making it an attractive target for novel antibiotic discovery . In anti-inflammatory research, the mechanism is linked to selective COX-2 enzyme inhibition, which is implicated in the biosynthesis of prostaglandins associated with inflammation . This product is offered for research purposes and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(4-ethylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-2-19-10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEXXJIJAZFDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with benzamido compounds. One common method includes the reaction of 4-(ethylthio)benzoic acid with thiophene-3-carboxamide under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its thiophene core allows for modifications that can lead to various derivatives with distinct properties.
  • Study of Reaction Mechanisms : It is utilized in mechanistic studies to understand the behavior of thiophene derivatives under different conditions, aiding in the development of new synthetic methodologies.

Biology

  • Antimicrobial Activity : Research indicates that 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Studies involving cell lines such as MCF-7 have reported a reduction in cell viability, suggesting that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

  • Therapeutic Potential : The compound's ability to interact with biological targets positions it as a promising candidate for drug development. Its mechanisms of action may involve modulation of enzyme activity or receptor binding, which can lead to therapeutic effects against diseases like cancer and infections.
  • Lead Compound for Drug Development : Given its promising biological activities, researchers are exploring its potential as a lead compound for developing new therapeutic agents aimed at treating various conditions.

Industry

  • Material Science Applications : this compound is being explored for use in developing advanced materials such as organic semiconductors, coatings, and polymers. Its unique chemical properties enable the creation of materials with specific functionalities, including conductivity and stability under various environmental conditions.

Case Studies and Research Findings

  • In Vitro Anticancer Study :
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability by approximately 26.86%, indicating its potential as an anticancer agent.
  • In Vivo Efficacy :
    • Animal model studies have shown that this compound can improve hematological parameters when administered alongside chemotherapy agents, suggesting it may mitigate chemotherapy-induced myelosuppression.
  • Antimicrobial Activity Assessment :
    • Laboratory tests have revealed that the compound exhibits notable antibacterial activity against strains such as E. coli and S. aureus, highlighting its potential application in combating bacterial infections.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with cellular proteins and enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(a) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Synthesis : Prepared via a Petasis reaction using HFIP solvent, 4-hydroxybenzene boronic acid, and molecular sieves, yielding 22% after purification .
  • Key Differences : The ester group at position 3 and tetrahydrobenzo[b]thiophene core contrast with the carboxamide and simpler thiophene ring in the target compound. The 4-hydroxyphenyl group may enhance polarity compared to the ethylthio substituent.
(b) 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (3)
  • Synthesis : Cyclization of a thiocarbamoyl precursor with chloroacetone in dioxane/triethylamine .
  • The 4-chlorophenyl group may enhance metabolic stability.
(c) Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k)
  • Synthesis: Condensation of cyanoacetamido precursors with benzaldehydes in toluene/piperidine .
  • Key Differences: The acrylamido linker and cyano group introduce planar rigidity and electron-withdrawing effects, which could alter π-π stacking interactions compared to the ethylthio-benzamido group.
(d) 2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • Structure : Features a piperidinylsulfonyl group instead of ethylthio, increasing molecular weight (447.57 g/mol) and polarity .
  • Key Differences : The sulfonamide group enhances acidity (predicted pKa ~12.02) and hydrogen-bond acceptor capacity compared to the thioether group.

Physicochemical Properties

Compound Molecular Weight Key Substituents Predicted Density (g/cm³) Acidity (pKa)
Target compound ~335.4* 4-(Ethylthio)benzamido, carboxamide ~1.35 ~12.5 (estimated)
Compound 6o 390.44 Tetrahydrobenzo[b]thiophene, ester N/A N/A
Compound 3 ~375.8 4-Amino, acetyl, 4-chlorophenyl N/A N/A
Compound 3a–3k ~350–400 Cyano, acrylamido, methyl N/A N/A
Piperidinylsulfonyl analog 447.57 Piperidinylsulfonyl, tetrahydro 1.404 12.02

*Estimated based on C₁₄H₁₅N₂O₂S₂.

  • Lipophilicity: The ethylthio group in the target compound likely increases logP compared to hydroxy or amino-substituted analogs, favoring membrane permeability but reducing aqueous solubility.
  • Crystallinity: Analogs with rigid substituents (e.g., cyano groups in 3a–3k) may exhibit higher melting points than the target compound .

Biological Activity

The compound 2-(4-(ethylthio)benzamido)thiophene-3-carboxamide is a derivative of thiophene, a five-membered heterocyclic compound known for its diverse biological activities. This specific compound features an ethylthio group and a benzamide moiety, which enhance its potential reactivity and biological efficacy. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

  • A thiophene ring that contributes to its electron-rich character.
  • An ethylthio group at the para position of the benzamide, which may enhance lipophilicity.
  • A carboxamide functional group , which is known to participate in various biological interactions.

This unique combination of substituents suggests a potential for diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A comparative analysis is presented in the table below:

Compound NameStructural FeaturesBiological Activity
N-(4-methylpyridin-2-yl) thiophene-2-carboxamideThiophene ring with pyridine substitutionAntibacterial activity against E. coli
5-bromo-N-(4-methylpyridin-2-yl) thiophene-2-carboxamideBromine substitution on thiopheneAntibacterial efficacy
3-thienylcarboxamide derivativesVariations in substituents on thiopheneAntioxidant properties

The ethylthio substitution may enhance the antimicrobial efficacy of this compound compared to other derivatives.

Antitumor Activity

Thiophene derivatives have been investigated for their antitumor properties. Studies have demonstrated that certain thiophene-based compounds can inhibit cancer cell proliferation by inducing microtubule depolymerization. For example, in a study involving various thiophene derivatives, one compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 19 nM against MDA-MB-435 cancer cell lines .

The potential antitumor activity of this compound can be hypothesized based on its structural similarities with these potent compounds.

The mechanism through which this compound exerts its biological effects may involve:

  • Binding to Biological Targets : Interaction studies indicate that this compound may bind to specific receptors or enzymes, modulating their activity.
  • Induction of Apoptosis : Like other thiophene derivatives, it may trigger apoptotic pathways in cancer cells.
  • Microtubule Disruption : Similar to other microtubule-targeting agents, it could disrupt the mitotic spindle formation, leading to cell cycle arrest.

Case Studies

Several studies have documented the biological activities of thiophene derivatives similar to this compound:

  • Anticancer Evaluation : In vitro studies on a range of thiophene derivatives showed promising results against multiple cancer cell lines, with some compounds achieving significant cytotoxicity at low concentrations .
  • Anti-inflammatory Effects : Thiophenes have also been noted for their anti-inflammatory properties, suggesting that the target compound could have applications in managing inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including the Gewald reaction for thiophene ring formation and subsequent acylation. Key steps include:

  • Thiophene core synthesis : Condensation of ethyl cyanoacetate with sulfur and ketones under basic conditions (e.g., triethylamine) .
  • Acylation : Reaction of the amino-thiophene intermediate with 4-(ethylthio)benzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .
  • Yield optimization : Control of temperature, solvent polarity, and stoichiometry (e.g., 1.2 equivalents of acylating agent) improves yields to ~60–75% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation relies on:

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., ethylthio group δ 1.3–1.5 ppm for CH3_3, δ 3.0–3.2 ppm for SCH2_2), while 13^{13}C NMR confirms carbonyl carbons (~168–170 ppm) .
  • IR spectroscopy : Peaks at ~3300 cm1^{-1} (N–H stretch), 1660–1680 cm1^{-1} (amide C=O), and 1250 cm1^{-1} (C–S) verify functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass (e.g., [M+H]+^+ at m/z 363.08) .

Q. How can researchers initially screen the biological activity of this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv, with activity linked to disruption of mycolic acid synthesis via Pks13 inhibition .
  • Anticancer screening : MTT assays on HepG2 or MCF-7 cell lines, comparing IC50_{50} values to reference drugs like doxorubicin .

Advanced Research Questions

Q. What strategies enhance the solubility and bioavailability of this compound derivatives?

  • Substituent modification : Replacing the ethylthio group with sulfonyl or morpholinosulfonyl moieties improves aqueous solubility (e.g., compound 16e in ).
  • Prodrug design : Esterification of the carboxamide group (e.g., trifluoroethyl esters) enhances membrane permeability .
  • Co-crystallization : Co-formers like succinic acid increase dissolution rates in pharmacokinetic studies .

Q. How do structural variations impact the compound’s mechanism of action against multidrug-resistant (MDR) pathogens?

  • SAR studies : The ethylthio group’s electron-donating properties enhance binding to Pks13’s active site, while bulkier substituents (e.g., 4-methoxyphenylsulfonyl) reduce off-target effects .
  • Enzyme inhibition assays : Competitive binding assays with 14^{14}C-labeled substrates confirm inhibition kinetics (e.g., Ki_i values <1 μM for Pks13) .

Q. How should discrepancies in reported biological activities of structurally similar thiophene derivatives be resolved?

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
  • Structural cross-validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., amide vs. ester orientation) .
  • Meta-analysis : Compare datasets using cheminformatics tools (e.g., molecular docking consistency across analogs) .

Methodological Considerations

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • HPLC optimization : Reverse-phase C18 columns with mobile phases of acetonitrile:water (70:30, 0.1% TFA) achieve baseline separation. Detection at 254 nm ensures sensitivity ≥0.1 μg/mL .
  • Matrix effects : Plasma protein binding (~85%) necessitates solid-phase extraction (SPE) for recovery >90% .

Q. What computational tools are effective for predicting the compound’s drug-likeness?

  • ADMET prediction : SwissADME calculates parameters like LogP (~2.5), topological polar surface area (TPSA ~100 Ų), and PAINS alerts .
  • Molecular dynamics (MD) : GROMACS simulations reveal stability in Pks13 binding pockets over 100 ns trajectories .

Tables

Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
Thiophene coreGewald reaction65–70
Acylated productDCM, 0–5°C60–75
Final compoundRecrystallization (MeOH:H2_2O)85–90

Table 2. Biological Activity Against MDR Pathogens

StrainIC50_{50} (μM)TargetReference
M. tuberculosis H37Rv0.8Pks13 inhibition
HepG2 (liver cancer)12.5Apoptosis induction

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